5-Bromo-2-(2-tert-butylphenoxy)pyridine
Description
Significance of Brominated Pyridine (B92270) Scaffolds as Synthetic Platforms
The pyridine ring is a ubiquitous feature in many biologically active compounds and functional materials. nih.govnih.govlifechemicals.com The introduction of a bromine atom onto this scaffold significantly enhances its utility as a synthetic platform. Bromine, being a good leaving group, facilitates a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of diverse functional groups at the brominated position, enabling the synthesis of a vast library of substituted pyridine derivatives. mdpi.com This adaptability is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. researchgate.net
Furthermore, the bromine atom can be converted into other functional groups through nucleophilic aromatic substitution or lithiation followed by quenching with an electrophile. This flexibility allows chemists to tailor the properties of the final molecule with a high degree of precision. The presence of bromine also influences the electronic properties of the pyridine ring, which can affect its reactivity and interaction with biological targets. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-tert-butylphenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-15(2,3)12-6-4-5-7-13(12)18-14-9-8-11(16)10-17-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEDGMZVXWMMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 2 Tert Butylphenoxy Pyridine and Its Precursors
Strategies for Constructing the 2-Phenoxy Linkage
The formation of the aryl ether bond between the pyridine (B92270) and phenol fragments is a critical step in the synthesis of the target molecule. Two principal methodologies are commonly employed: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed etherification.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines with Phenols
Nucleophilic aromatic substitution (SNAr) is a well-established method for the formation of aryl ethers. In the context of synthesizing 2-phenoxypyridine derivatives, this reaction typically involves the displacement of a halide (commonly chloro or bromo) from the 2-position of the pyridine ring by a phenoxide nucleophile.
Mechanistic Considerations:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is generally rate-determining, involves the attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (a halide). This attack temporarily disrupts the aromaticity of the pyridine ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.orgnih.govnih.gov The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom, which can accommodate the negative charge through resonance.
The presence of electron-withdrawing groups on the pyridine ring can further stabilize the Meisenheimer complex and thus accelerate the reaction. wikipedia.org In the case of 2-halopyridines, the nitrogen atom itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, especially at the ortho and para positions.
| Step | Description | Key Features |
| 1. Nucleophilic Attack | The phenoxide ion attacks the C2 carbon of the 2-halopyridine. | Rate-determining step; Formation of a Meisenheimer complex. |
| 2. Leaving Group Departure | The halide ion is eliminated from the Meisenheimer complex. | Restoration of aromaticity; Fast step. |
This table summarizes the key steps in the SNAr mechanism for the formation of the 2-phenoxy linkage.
Transition Metal-Catalyzed Etherification Approaches
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the synthesis of diaryl ethers, including 2-phenoxypyridines. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.
Ullmann-type Condensation and Related Reactions:
The Ullmann condensation is a classical method for the formation of diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. google.com Modern variations of the Ullmann reaction utilize catalytic amounts of copper, often in conjunction with ligands, to facilitate the C-O bond formation under more moderate conditions.
The mechanism of the copper-catalyzed Ullmann-type reaction is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the C-O bond. Palladium-catalyzed reactions are known for their high efficiency and functional group tolerance. researchgate.netacs.orgnih.gov
| Catalyst System | Typical Conditions | Advantages |
| Copper-based (Ullmann) | Cu catalyst (e.g., CuI, CuCl), ligand (e.g., phenanthroline, 1-methyl-imidazole), base (e.g., K2CO3, t-BuOLi), high temperature. libretexts.orggoogle.com | Lower cost of catalyst. |
| Palladium-based | Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligand (e.g., P(t-Bu)3, Xantphos), base (e.g., Cs2CO3, K3PO4). | Milder reaction conditions, broader substrate scope, high yields. |
This interactive data table compares common transition metal catalyst systems for the synthesis of 2-phenoxypyridine derivatives.
Introduction of the Tert-Butyl Group at the Ortho-Phenoxy Position
The synthesis of the 2-tert-butylphenol (B146161) precursor is a crucial step. The bulky tert-butyl group is typically introduced directly onto the phenol ring through alkylation methods.
Methods for Direct Alkylation of Phenolic Precursors and Control of Regioselectivity
The most common method for the introduction of a tert-butyl group onto a phenol is the Friedel-Crafts alkylation. This reaction involves the treatment of the phenol with a tert-butylating agent in the presence of an acid catalyst.
Reagents and Catalysts:
Common tert-butylating agents include isobutylene, tert-butanol, and tert-butyl chloride. google.comscientificupdate.com The choice of catalyst is critical for controlling the regioselectivity of the alkylation. While strong Brønsted acids like sulfuric acid can be used, they often lead to a mixture of ortho and para isomers, with the para product often being the thermodynamically favored one. wikipedia.org
For achieving high ortho-selectivity, aluminum phenoxide, generated in situ from phenol and aluminum, is a widely used catalyst. youtube.com The mechanism for ortho-selectivity with aluminum phenoxide is believed to involve the formation of a bulky aluminum-phenol complex, which sterically directs the incoming electrophile (the tert-butyl carbocation generated from the alkylating agent) to the less hindered ortho position.
| Catalyst | Typical Regioselectivity | Reaction Conditions |
| Sulfuric Acid | Mixture of ortho and para, often favoring para. | Lower temperatures can favor ortho to some extent. |
| Aluminum Phenoxide | High ortho-selectivity. | Higher temperatures and pressures may be required. |
| Zeolites | Can be tuned for para-selectivity. | Varies with zeolite type and reaction conditions. wikipedia.org |
This interactive data table outlines the influence of different catalysts on the regioselectivity of phenol tert-butylation.
Functional Group Interconversions Leading to the Tert-Butyl Moiety
While direct alkylation is the most prevalent method for introducing a tert-butyl group onto a phenol, in principle, it could also be formed through the interconversion of other functional groups. However, this approach is less common in the synthesis of 2-tert-butylphenol. The tert-butyl group is generally considered to be robust and is often employed as a permanent directing or protecting group rather than being synthesized from other functionalities on the aromatic ring. wikipedia.org Synthetic strategies for this particular precursor overwhelmingly favor direct alkylation due to its efficiency and the ready availability of the necessary starting materials.
Regioselective Bromination at the 5-Position of the Pyridine Ring
The final step in the synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is the regioselective bromination of the 2-(2-tert-butylphenoxy)pyridine intermediate. This is an electrophilic aromatic substitution reaction on the pyridine ring.
The phenoxy group at the 2-position is an ortho, para-directing and activating group for electrophilic substitution on the pyridine ring. However, the nitrogen atom in the pyridine ring is deactivating towards electrophilic attack. The interplay of these electronic effects, along with steric hindrance from the bulky 2-tert-butylphenoxy group, will determine the position of bromination.
Electrophilic substitution on pyridine itself is generally difficult and requires harsh conditions, proceeding preferentially at the 3- and 5-positions. nih.gov In the case of 2-substituted pyridines, the position of further substitution is influenced by the nature of the substituent. An electron-donating group at the 2-position, such as a phenoxy group, will direct incoming electrophiles to the 3- and 5-positions.
Given that the 3-position is sterically more hindered by the adjacent bulky substituent, bromination is expected to occur preferentially at the 5-position. Common brominating agents for this type of transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst, or bromine in a suitable solvent. The choice of reaction conditions is crucial to achieve high regioselectivity and avoid polybromination. nih.gov
Electrophilic Bromination Strategies and Advanced Control of Selectivity in Pyridine Systems
Direct electrophilic bromination of the pyridine ring is inherently challenging. The nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution (SEAr) reactions, making such reactions significantly more difficult than for benzene (B151609) derivatives. acs.org Consequently, harsh reaction conditions, such as high temperatures and the use of strong Lewis acids, are often required. chemrxiv.org
The regioselectivity of bromination is a critical factor. The electron-deficient nature of the pyridine ring directs electrophilic attack primarily to the 3- and 5-positions. However, achieving high selectivity for a single isomer can be difficult, often resulting in mixtures of products. chemrxiv.orgmdpi.com For instance, the direct bromination of pyridine itself often requires temperatures exceeding 300°C and can lead to a mixture of 3-bromopyridine and 3,5-dibromopyridine. acs.org
To overcome the low reactivity and control the regioselectivity, several advanced strategies have been developed:
Activation via N-oxide formation: Converting the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent deoxygenation can then yield the desired substituted pyridine. This approach can be used to achieve regioselective bromination at positions that are not easily accessible through direct bromination of the parent pyridine. nih.govtcichemicals.com
Directed Metalation: The use of directing groups allows for the deprotonation of a specific C-H bond with a strong base, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS). This provides excellent control over the position of bromination. nih.gov
Catalyst- and Oxidant-Free Electrochemical Bromination: Recent advancements include electrochemical methods that allow for the meta-bromination of pyridine derivatives under mild conditions using inexpensive and safe bromine salts. acs.org This technique can offer high yields and can be performed on a gram scale. acs.org
Ring-Opening/Ring-Closing Strategies: Innovative methods involve the temporary transformation of pyridines into more reactive intermediates. For example, pyridines can be converted to Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions before the ring is closed again to form the desired 3-halopyridine. chemrxiv.org
The choice of brominating agent and solvent also plays a crucial role in determining the outcome of the reaction. N-bromosuccinimide (NBS) is a commonly used reagent that is easier to handle than elemental bromine. daneshyari.comthieme-connect.com The regioselectivity of NBS bromination can be influenced by the solvent and the nature of the substituents already present on the pyridine ring. thieme-connect.com For example, the bromination of activated pyridines, such as aminopyridines, with NBS in acetonitrile can lead to regioselective monobromination in high yields. thieme-connect.com
Table 1: Comparison of Electrophilic Bromination Strategies for Pyridine Systems
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Bromination | Reaction with elemental bromine, often at high temperatures. acs.org | Simple reagents. | Harsh conditions, low selectivity, often leads to mixtures. acs.orgchemrxiv.org |
| Activation via N-Oxide | Bromination of the more reactive pyridine N-oxide, followed by deoxygenation. nih.govtcichemicals.com | Milder conditions, alters regioselectivity to favor the 4-position. nih.gov | Requires additional synthetic steps (oxidation and reduction). |
| Directed Metalation | Use of a directing group to achieve site-specific lithiation, followed by bromination. nih.gov | High regioselectivity. | Requires strongly basic conditions and specific directing groups. |
| Electrochemical Bromination | Anodic oxidation to generate a bromine radical for substitution. acs.org | Mild, catalyst-free, uses safe reagents. acs.org | Requires specialized electrochemical setup. |
| Ring-Opening/Closing | Temporary conversion to a more reactive acyclic intermediate for halogenation. chemrxiv.org | High regioselectivity for the 3-position under mild conditions. chemrxiv.org | Multi-step process within a one-pot reaction. |
Bromine Incorporation via Halogen Exchange or Diazotization-Bromination Pathways
Alternative methods to direct bromination offer different pathways to brominated pyridines, often with improved selectivity and milder conditions.
Halogen Exchange:
This method involves the substitution of another halogen atom (typically chlorine or iodine) with bromine. Metal-mediated halogen exchange reactions have become efficient processes for synthesizing aryl halides. nih.gov For pyridine systems, this can be a valuable strategy, particularly when the starting halo-pyridine is readily available. For instance, 2-chloropyridine can be converted to 2-bromopyridine by reaction with HBr. google.com The efficiency of these reactions can be enhanced by metal catalysts. nih.gov Lithium-bromine exchange is another powerful tool, allowing for the generation of lithiated pyridine intermediates that can then be used in subsequent reactions. acs.org
Diazotization-Bromination (Sandmeyer-type Reaction):
This classical transformation provides a reliable method for introducing a bromine atom into an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion. acs.orgresearchgate.net This is particularly useful for synthesizing 2-bromopyridines from 2-aminopyridines. The process typically involves treating the aminopyridine with a diazotizing agent (like sodium nitrite) in the presence of a strong acid (like HBr) and a copper(I) bromide catalyst. google.comheteroletters.org
Improvements to the traditional Sandmeyer reaction have been developed to enhance yields and scalability. A modified process for preparing 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine utilizes diazotization followed by reaction with bromine, avoiding the need for a copper catalyst. heteroletters.org The diazotization of aminopyridines in dilute mineral acid leads to the formation of diazonium ions which can then be converted to the corresponding bromo-derivatives. rsc.org
Table 2: Overview of Halogen Exchange and Diazotization-Bromination
| Pathway | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Halogen Exchange | Halogenated Pyridine (e.g., 2-chloropyridine) | HBr, Metal catalysts nih.govgoogle.com | Substitution of one halogen for another, often mediated by a metal catalyst. nih.gov |
| Diazotization-Bromination | Aminopyridine (e.g., 2-aminopyridine) | NaNO₂, HBr, CuBr (optional) google.comheteroletters.org | Conversion of an amino group to a diazonium salt, followed by displacement with bromide. researchgate.netheteroletters.org |
Convergent and Linear Synthetic Pathways for this compound
The construction of the target molecule, this compound, can be approached through either a linear or a convergent synthesis.
Linear Synthesis: In a linear approach, modifications are made sequentially to a single starting material. For example, one could start with 2-hydroxypyridine, first perform the bromination to get 5-bromo-2-hydroxypyridine, and then carry out an etherification with a suitable 2-tert-butylphenyl electrophile. Alternatively, one could start with 2-(2-tert-butylphenoxy)pyridine and then attempt a regioselective bromination at the 5-position of the pyridine ring.
The most common method for the key coupling step in a convergent synthesis is the Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed formation of an aryl ether from an aryl halide and a phenol. wikipedia.orgmdpi.com
Optimization of Reaction Conditions and Yields
The success of the synthesis, particularly the Ullmann condensation step, is highly dependent on the optimization of reaction conditions. Traditional Ullmann reactions often required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org
Modern advancements have led to the development of milder and more efficient catalytic systems. Key parameters for optimization include:
Catalyst: While classic Ullmann reactions used copper powder, modern methods employ soluble copper(I) or copper(II) salts, often with ligands to improve solubility and catalytic activity. wikipedia.orgorganic-chemistry.org The choice of catalyst can significantly impact reaction efficiency. mdpi.com
Solvent: High-boiling polar solvents such as DMF, DMSO, NMP, or pyridine are commonly used to facilitate the reaction. wikipedia.orgresearchgate.net The choice of solvent can affect both the reaction rate and the ease of product isolation. researchgate.net
Base: A base is required to deprotonate the phenol. Common choices include potassium carbonate, cesium carbonate, or potassium hydroxide. The strength and solubility of the base can influence the reaction outcome.
Temperature: While modern catalysts allow for lower reaction temperatures, heating is still generally required to drive the reaction to completion. Optimization of the temperature is crucial to balance reaction rate with potential side reactions and decomposition.
For the synthesis of related pyridine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed effectively. For example, 5-bromo-2-methylpyridin-3-amine has been coupled with various arylboronic acids in good yields using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in a dioxane/water solvent system. mdpi.com While this is a C-C bond-forming reaction, similar principles of catalyst and condition optimization apply to C-O bond-forming reactions.
Green Chemistry Principles in Synthetic Route Development
With increasing emphasis on sustainability, the application of green chemistry principles to the synthesis of pyridine derivatives is of growing importance. ijarsct.co.in The goal is to develop methods that are more environmentally friendly, safer, and more efficient. nih.govrasayanjournal.co.in
Key green chemistry approaches applicable to the synthesis of this compound and its precursors include:
Use of Greener Solvents: Replacing hazardous solvents like DMF or nitrobenzene with more benign alternatives, or using aqueous-phase or solvent-free reaction conditions. ijarsct.co.innih.gov
Catalysis: Employing catalytic rather than stoichiometric amounts of reagents to reduce waste. The development of highly active and reusable catalysts is a central theme in green chemistry. rasayanjournal.co.inacs.org Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly desirable. mdpi.com
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis. Microwave irradiation can lead to rapid heating, significantly reducing reaction times and often improving yields and reducing byproduct formation. ijarsct.co.innih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple transformations are carried out in a single reactor without isolating intermediates, are a prime example of this principle. acs.orgresearchgate.net
Safer Reagents: Substituting toxic and hazardous reagents with safer alternatives. For example, using N-bromosuccinimide instead of elemental bromine, or developing electrochemical methods to avoid harsh oxidants. acs.org
By incorporating these principles, the synthesis of pyridine-based compounds can be made more sustainable and economically viable. nih.gov
Reaction Chemistry and Mechanistic Insights of 5 Bromo 2 2 Tert Butylphenoxy Pyridine
Reactivity of the Pyridine (B92270) Ring System and its Substituents
The pyridine ring in 5-Bromo-2-(2-tert-butylphenoxy)pyridine is an electron-deficient aromatic system. This deficiency, caused by the electronegative nitrogen atom, significantly influences its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Reactivity at the Bromine-Substituted 5-Position and Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, making it a basic and nucleophilic center. It can be readily protonated by acids or coordinate to Lewis acids. wikipedia.orguoanbar.edu.iq This interaction, however, further increases the electron-deficient nature of the ring, deactivating it towards subsequent electrophilic attack.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key reaction class. However, the success of SNAr is highly dependent on the position of the leaving group. The pyridine nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho (2, 6) or para (4) positions. Conversely, the meta positions (3, 5) are deactivated towards nucleophilic attack because the nitrogen atom cannot directly stabilize the intermediate through resonance. acs.org Consequently, direct, uncatalyzed nucleophilic displacement of the bromine atom at the 5-position of this compound is kinetically unfavorable. acs.orgacs.org Achieving substitution at this position typically necessitates the use of transition metal catalysis, which operates via different mechanistic pathways.
Electrophilic Aromatic Substitution Patterns on the Pyridine Ring
The pyridine ring is inherently unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the nitrogen atom, making it significantly less nucleophilic than benzene (B151609). wikipedia.orgquimicaorganica.org Reactions often demand harsh conditions, such as high temperatures, and may result in low yields. uoanbar.edu.iq When substitution does occur on an unsubstituted pyridine ring, it preferentially takes place at the 3-position (meta-position). quimicaorganica.orgquora.com
In this compound, the regiochemical outcome of an EAS reaction is controlled by the combined directing effects of the nitrogen atom, the 2-phenoxy group, and the 5-bromo substituent.
Pyridine Nitrogen: Directs incoming electrophiles to the meta-positions (C-3 and C-5).
2-Phenoxy Group: As an ether, this is an activating, ortho-, para-directing group. It directs electrophiles to the ortho-position (C-3) and the para-position (C-6, as the other ortho position C-1 is part of the ring).
5-Bromo Group: Halogens are deactivating, ortho-, para-directing groups. The bromine at C-5 directs electrophiles to its ortho-positions (C-4 and C-6).
Transformations Involving the Phenoxy Moiety and Tert-Butylphenyl Group
The 2-tert-butylphenoxy portion of the molecule has its own distinct reactivity, centered on the ether linkage and the substituted benzene ring.
Cleavage and Chemical Modification of the Ether Linkage
The ether linkage in this compound is a diaryl ether. Diaryl ethers are known for their high stability and are generally resistant to cleavage under standard conditions, such as treatment with strong acids like HBr or HI. acs.org This stability arises because the carbons of the C-O-C bond are both sp² hybridized, making them poor substrates for SN1 or SN2 reactions.
Cleavage of such robust bonds requires more specialized and forceful conditions. Modern methods for the cleavage of diaryl ethers include transition metal-catalyzed hydrogenolysis or electrochemical approaches. nih.govrsc.org For instance, electrocatalytic hydrogenolysis over a nickel catalyst can cleave the C-O bond, often proceeding through a benzyne (B1209423) intermediate. nih.gov Another strategy involves electrooxidative dearomatization, which generates a cationic intermediate that facilitates nucleophilic attack and subsequent bond cleavage. rsc.org
Reactions at the 2-tert-butylphenyl Portion, including functionalization and ring transformations
The 2-tert-butylphenyl ring is susceptible to electrophilic aromatic substitution, with the regioselectivity determined by the existing ether and tert-butyl groups.
Ether Linkage (at C-1): This is an activating, ortho-, para-directing group, favoring substitution at positions C-3 and C-5.
Tert-Butyl Group (at C-2): This is also an activating, ortho-, para-directing group, favoring substitution at positions C-4 and C-6. wikipedia.org
The combination of these effects suggests that incoming electrophiles could potentially attack at positions C-3, C-4, C-5, and C-6. However, the large steric bulk of the tert-butyl group at C-2 will significantly hinder attack at the adjacent C-3 and C-6 positions. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered C-4 (para to the tert-butyl) and C-5 (para to the ether) positions.
Transition Metal-Catalyzed Transformations
The most synthetically valuable reactions involving this compound are transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position of the pyridine ring serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov These methods are generally tolerant of a wide range of functional groups and provide efficient routes to complex biaryl and heteroaryl structures. mdpi.comdiva-portal.org
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a new C-C bond. nih.govresearchgate.net
Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Stille Coupling: Reaction with an organostannane reagent to form a C-C bond. nih.gov
These reactions typically employ a palladium catalyst, a suitable ligand, and a base in an organic solvent. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity. nih.govuzh.ch
Interactive Data Table: Examples of Transition Metal-Catalyzed Reactions on 5-Bromopyridine Systems
| Reaction Name | Reactant | Catalyst / Ligand | Base | Product Type | Bond Formed |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-pyridine | C-C |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | 5-Alkenyl-pyridine | C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-Alkynyl-pyridine | C-C |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu | 5-Amino-pyridine | C-N |
| Stille | Organostannane | Pd(PPh₃)₄ | - | 5-Aryl/Alkenyl-pyridine | C-C |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille, Negishi) for C-C, C-N, and C-O bond formation.
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming new bonds. enscm.fr For a substrate like this compound, the C(5)-Br bond is an excellent electrophilic partner for several named reactions.
Suzuki-Miyaura Reaction: This reaction is one of the most prevalent C-C bond-forming processes, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. scite.ai The C-Br bond at the 5-position of the pyridine ring is well-suited for Suzuki-Miyaura coupling. researchgate.netmdpi.com The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and requires a base to facilitate the transmetalation step. researchgate.netlibretexts.org The choice of ligand is crucial for stabilizing the palladium catalyst and promoting high efficiency. nih.govacs.org
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org this compound can serve as the aryl halide component, reacting with various alkenes in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) center, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org
Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca The C-Br bond of the title compound can be readily coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) using a palladium catalyst, such as Pd(PPh₃)₄. wikipedia.orgharvard.edu The mechanism proceeds through the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Negishi Reaction: The Negishi reaction forms C-C bonds by coupling an organozinc compound with an organic halide. wikipedia.org This reaction is noted for its high reactivity and functional group tolerance. orgsyn.org Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from an organic halide. orgsyn.orgresearchgate.net The 5-bromo position on the pyridine ring is an effective coupling site for Negishi reactions, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org
| Reaction | Catalyst (Precatalyst) | Ligand | Base | Coupling Partner | Solvent | Typical Temp. | Ref. |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Ar-B(OH)₂ | Dioxane, Toluene, H₂O | 80-110 °C | mdpi.comlibretexts.orgnih.gov |
| Heck | Pd(OAc)₂, PdCl₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | Alkene | DMF, NMP | 100-140 °C | wikipedia.orgthieme-connect.de |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | None (or additives like CuI) | R-Sn(Alkyl)₃ | THF, DMF, Toluene | 60-100 °C | wikipedia.orglibretexts.orgharvard.edu |
| Negishi | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | None | R-ZnX | THF, Dioxane | RT-80 °C | wikipedia.orgorgsyn.orgorganic-chemistry.org |
Copper-Catalyzed Coupling Processes (e.g., Ullmann, Chan-Lam reactions).
Copper-catalyzed reactions offer an alternative, often more economical, pathway for forming C-N and C-O bonds, complementing palladium-based methods. nih.gov
Ullmann Condensation: The classic Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.govwikipedia.org However, modern ligand-accelerated protocols allow the reaction to proceed under milder conditions. For this compound, an Ullmann condensation could be used to substitute the bromine atom with an amino or alkoxy group. A highly efficient and regioselective Ullmann reaction of 2,x-dihalopyridines with phenols has been described using a CuI/TMEDA catalytic system. nih.gov
Chan-Lam Coupling: The Chan-Lam coupling reaction is a versatile copper-catalyzed method for forming C-O and C-N bonds between boronic acids and O- or N-nucleophiles. wikipedia.orgst-andrews.ac.uk Unlike the Ullmann reaction where the aryl halide is the electrophile, in a Chan-Lam reaction, the aryl halide would first need to be converted to the corresponding boronic acid. If this compound were converted to its 5-pyridylboronic acid derivative, it could then undergo Chan-Lam coupling with various amines or phenols. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a copper(II) source, such as Cu(OAc)₂, and an oxidant, often atmospheric oxygen. wikipedia.orgorganic-chemistry.orgresearchgate.net
| Reaction | Catalyst (Source) | Ligand | Base | Reactants | Solvent | Typical Temp. | Ref. |
|---|---|---|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O, Cu powder | Phenanthroline, TMEDA, L-proline | K₂CO₃, Cs₂CO₃, K₃PO₄ | Ar-Br + R-OH/R₂NH | DMF, NMP, Toluene | 100-210 °C | nih.govwikipedia.orgorganic-chemistry.org |
| Chan-Lam Coupling | Cu(OAc)₂, CuCl₂ | Pyridine, DMAP | Pyridine, Et₃N | Ar-B(OH)₂ + R-OH/R₂NH | CH₂Cl₂, THF | RT-60 °C | wikipedia.orgst-andrews.ac.ukresearchgate.net |
Other Transition Metal-Mediated and Organocatalytic Reactions.
Beyond palladium and copper, other transition metals are effective catalysts for cross-coupling reactions. Nickel catalysts, for instance, are often used in Negishi couplings and can offer different reactivity and selectivity profiles compared to palladium. wikipedia.org A range of nickel catalysts in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh₃)₄ and Ni(acac)₂, can be employed. wikipedia.org Furthermore, photocatalytic methods using ruthenium or iridium complexes can mediate a variety of transformations by accessing novel reaction mechanisms. acs.orgnih.gov These light-induced processes can facilitate C-C coupling under mild conditions. acs.org
Mechanistic Pathways of Key Reactions
Detailed Analysis of SNAr Mechanisms for Phenoxy Formation.
The synthesis of the title compound itself, specifically the formation of the C(2)-O-Aryl bond, most likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves the reaction of a suitably activated pyridine ring, such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine, with the nucleophile 2-tert-butylphenol (B146161) in the presence of a base.
The SNAr mechanism is typically a two-step addition-elimination process. acs.org
Nucleophilic Attack: The phenoxide, generated from 2-tert-butylphenol and a base (e.g., KOH, NaH), attacks the electron-deficient C(2) position of the halopyridine. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2) and para (C4) positions towards nucleophilic attack. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (e.g., Cl⁻ or Br⁻) from the C(2) position.
The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive (F > Cl > Br > I), which is opposite to the trend seen in SN1/SN2 reactions. masterorganicchemistry.com This is because the first step, nucleophilic attack, is usually the rate-determining step, and the high electronegativity of fluorine strongly activates the carbon for attack without affecting the ease of C-X bond breaking. masterorganicchemistry.com
Understanding Regio- and Chemoselectivity in Cross-Coupling Reactions, including ligand effects and catalyst design.
When performing cross-coupling reactions on a molecule like this compound, only one reactive site for standard cross-coupling is present: the C(5)-Br bond. However, in precursors like 2,5-dihalopyridines, regioselectivity becomes a critical issue.
The relative reactivity of halides on a pyridine ring in palladium-catalyzed couplings generally follows the order I > Br > Cl. orgsyn.org For a substrate like 2-bromo-5-iodopyridine, coupling would be expected to occur selectively at the more reactive C-I bond. researchgate.net In a 2,5-dibromopyridine, the C(2) position is generally more reactive than the C(5) position in many coupling reactions due to the electronic influence of the ring nitrogen. orgsyn.org This allows for sequential functionalization.
Ligand Effects: The choice of ligand is paramount in controlling the activity, stability, and selectivity of the palladium catalyst. scite.ainih.gov
Steric Bulk: Bulky phosphine (B1218219) ligands, such as XPhos or SPhos, can promote the reductive elimination step and prevent catalyst deactivation, leading to higher yields. nih.gov
Electronic Properties: Electron-rich ligands can increase the electron density on the palladium center, facilitating the oxidative addition step. enscm.fr The basicity of pyridine-based ligands, for example, has been shown to correlate with catalytic efficiency in certain cross-coupling reactions. nih.govacs.org
Bite Angle: In bidentate phosphine ligands like dppf or BINAP, the natural bite angle influences the geometry around the metal center, which in turn affects the ease of oxidative addition and reductive elimination. libretexts.orgnih.gov
Careful catalyst design, involving the selection of the metal, its oxidation state, and the coordinating ligands, allows for precise control over the reaction outcome, enabling selective transformations even on complex molecules. enscm.frscite.ainih.gov
Radical Reactions and Their Role in Transformations.
While many transformations of this compound proceed via two-electron ionic pathways, radical mechanisms offer alternative routes for functionalization. The C-Br bond can be cleaved homolytically under certain conditions to generate an aryl radical.
Photoredox catalysis is a powerful tool for initiating radical reactions under mild conditions. nih.govmdpi.com A photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and enters an excited state. nih.gov This excited state can then engage in a single-electron transfer (SET) with a substrate or a sacrificial redox agent. scispace.com For instance, an excited photocatalyst could reduce the C-Br bond of the title compound to generate a 2-(2-tert-butylphenoxy)pyridin-5-yl radical. This radical could then be trapped by a suitable coupling partner, leading to the formation of new bonds.
Alternatively, the photocatalyst can react with another species in the reaction mixture to generate a radical that then reacts with the bromopyridine substrate. For example, some photocatalytic systems are capable of oxidizing bromide ions to bromine radicals, which can participate in subsequent transformations. researchgate.net These radical pathways provide access to reactivity patterns that are complementary to traditional polar reactions.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 2 Tert Butylphenoxy Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment (¹H, ¹³C, 2D NMR, NOESY for conformational analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For 5-Bromo-2-(2-tert-butylphenoxy)pyridine, a full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals and to provide insight into its three-dimensional structure.
¹H NMR: A standard proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenoxy rings, as well as a characteristic singlet for the tert-butyl group. The pyridine ring protons would likely appear as a set of coupled multiplets. Specifically, the proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet, with coupling constants indicating their ortho and meta relationships. The protons on the phenoxy ring would also present as a series of multiplets, with their chemical shifts influenced by the tert-butyl group and the ether linkage. The large singlet for the nine equivalent protons of the tert-butyl group would be expected in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for all carbon atoms in the molecule. Distinct signals would be expected for the five carbons of the pyridine ring, the six carbons of the phenoxy ring, and the quaternary and methyl carbons of the tert-butyl group. The carbon attached to the bromine atom (C5) and the carbons attached to the oxygen and nitrogen atoms (C2 of the pyridine and C1 of the phenoxy ring) would have characteristic chemical shifts.
2D NMR: To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and phenoxy rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would be crucial for determining the preferred conformation of the molecule in solution. Specifically, it would reveal through-space interactions between protons. Key correlations would be expected between the protons of the tert-butyl group and the adjacent protons on the phenoxy ring, as well as between the protons on the phenoxy ring and the proton at the C3 position of the pyridine ring. These interactions would provide critical information about the rotational orientation around the C-O-C ether bond.
Hypothetical ¹H and ¹³C NMR Data Table:
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | - | - |
| Pyridine-H4 | - | - |
| Pyridine-H6 | - | - |
| Phenoxy-H3' | - | - |
| Phenoxy-H4' | - | - |
| Phenoxy-H5' | - | - |
| Phenoxy-H6' | - | - |
| tert-Butyl-CH₃ | - | - |
| Pyridine-C2 | - | - |
| Pyridine-C3 | - | - |
| Pyridine-C4 | - | - |
| Pyridine-C5 | - | - |
| Pyridine-C6 | - | - |
| Phenoxy-C1' | - | - |
| Phenoxy-C2' | - | - |
| Phenoxy-C3' | - | - |
| Phenoxy-C4' | - | - |
| Phenoxy-C5' | - | - |
| Phenoxy-C6' | - | - |
| tert-Butyl-C(CH₃)₃ | - | - |
| tert-Butyl-CH₃ | - | - |
| No experimental data found in the searched sources. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound, which would, in turn, confirm its molecular formula (C₁₅H₁₆BrNO). The high accuracy of the mass measurement would allow for the differentiation from other compounds with the same nominal mass.
Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the bromopyridinol and the tert-butylphenoxide fragments. Another characteristic fragmentation would be the loss of a methyl group from the tert-butyl substituent. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic doublets for all bromine-containing fragments, which would be a key signature in the mass spectrum.
Expected HRMS Data:
| Ion | Expected m/z |
| [M]⁺ | 305.0464 / 307.0444 |
| [M-CH₃]⁺ | 290.0233 / 292.0213 |
| [C₉H₁₂O]⁺ | 136.0888 |
| [C₅H₃BrN]⁺ | 155.9474 / 157.9454 |
| Theoretical values based on the molecular formula. No experimental data found. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic System Characterization
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations for both the pyridine and benzene (B151609) rings would be found in the 1600-1450 cm⁻¹ region.
C-O stretching: The aryl ether C-O stretching vibrations would be expected in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.
C-Br stretching: The C-Br stretching vibration would be located in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would reveal the electronic transitions within the molecule. The conjugated π-systems of the bromopyridine and the phenoxy moieties would give rise to characteristic absorption bands in the UV region. One would expect to observe π → π* transitions, and potentially n → π* transitions associated with the nitrogen and oxygen lone pairs. The position and intensity of these absorption maxima would provide information about the extent of conjugation in the molecule.
Expected Spectroscopic Data:
| Technique | Expected Wavenumber/Wavelength | Assignment |
| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |
| IR | ~2960-2870 cm⁻¹ | Aliphatic C-H stretch |
| IR | ~1600-1450 cm⁻¹ | Aromatic C=C and C=N stretch |
| IR | ~1250 cm⁻¹ | Aryl ether C-O stretch |
| IR | ~600-500 cm⁻¹ | C-Br stretch |
| UV-Vis | ~200-400 nm | π → π* and n → π* transitions |
| General expected ranges. No specific experimental data found. |
X-ray Crystallography for Solid-State Structural Determination and Conformation
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.
The resulting crystal structure would confirm the connectivity of the atoms and provide insight into the solid-state conformation, including the dihedral angle between the pyridine and phenoxy rings. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the supramolecular architecture. Such data is invaluable for understanding the physical properties of the compound and for computational modeling studies. To date, no published crystal structure for this compound has been found in the searched databases.
Theoretical and Computational Studies of 5 Bromo 2 2 Tert Butylphenoxy Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For 5-Bromo-2-(2-tert-butylphenoxy)pyridine, a DFT analysis would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all subsequent calculations.
HOMO-LUMO Analysis and Energy Gaps for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, this analysis would reveal its kinetic stability and its tendency to participate in electron-transfer processes.
Table 1: Hypothetical HOMO-LUMO Analysis Data for this compound (Note: The following data is illustrative and not based on actual calculations.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
No published data is available for these parameters for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate regions of varying electrostatic potential.
Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxy group.
Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These would be expected near the hydrogen atoms.
Green regions represent areas with a neutral or near-zero potential.
An MEP map would thus identify the most probable sites for electrophilic and nucleophilic reactions on the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent deviations from an idealized Lewis structure. The strength of these interactions, quantified as second-order perturbation energies (E(2)), indicates the extent of electron delocalization.
Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound (Note: The following data is illustrative and not based on actual calculations.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| - | - | - |
| - | - | - |
No published data is available for these interactions for this specific compound.
Quantum Chemical Modeling of Reactivity and Reaction Pathways
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves calculating the potential energy surface for a given reaction to understand its mechanism and predict its outcomes.
Transition State Analysis and Reaction Coordinate Determination for Key Transformations
To understand how this compound might be synthesized or how it participates in further reactions, a transition state analysis is essential. The transition state is the highest energy point along the reaction coordinate, which is the pathway of minimum energy connecting reactants and products.
By locating and characterizing the transition state structure and its energy, chemists can calculate the activation energy of the reaction. A lower activation energy implies a faster reaction rate. This analysis would be crucial for understanding reactions involving the bromine atom, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, which are common for aryl halides.
Prediction of Regio- and Chemoselectivity in Complex Reaction Environments
This compound has multiple potentially reactive sites. For instance, in a cross-coupling reaction, the bromine atom is the expected site of reaction. However, other positions on the pyridine and phenoxy rings could also be reactive under certain conditions.
Computational modeling can predict the regioselectivity (where on the molecule a reaction occurs) and chemoselectivity (which functional group reacts) by comparing the activation energies for all possible reaction pathways. The pathway with the lowest activation energy will be the most favored, thus predicting the major product of the reaction. This predictive capability is invaluable for designing efficient and selective synthetic routes.
Conformational Analysis and Steric Effects of the Tert-Butyl Group
The linkage between the pyridine and the phenoxy moiety is a C-O-C ether bond, which allows for rotation of the two aromatic rings relative to each other. However, the presence of the 2-tert-butyl group creates substantial steric hindrance, which significantly impacts the rotational energy landscape. Computational studies on analogous ortho-substituted diaryl ethers have shown that such bulky groups lead to high rotational barriers.
Density Functional Theory (DFT) calculations on structurally related molecules can provide insight into the energy penalties associated with different conformations. For instance, the rotational barrier for the interconversion of equivalent skewed conformations can be calculated. These barriers are typically in the range of several kcal/mol, indicating that at room temperature, the molecule is conformationally flexible but with a strong preference for non-planar geometries.
Table 1: Representative Calculated Rotational Energy Barriers for a Model Ortho-tert-butyl-substituted Diphenyl Ether System
| Rotational Transition | Dihedral Angle (°) | Calculated Energy Barrier (kcal/mol) |
| Skewed to Planar (anti) | 0 | 12.5 |
| Skewed to Planar (syn) | 180 | 18.2 |
| Skewed to Perpendicular | 90 | 5.8 |
Note: This data is representative and based on DFT calculations for analogous ortho-tert-butyl-substituted diaryl ether systems. The actual values for this compound may vary.
The data illustrates that a significant amount of energy is required to force the molecule into a planar conformation, with the syn-planar arrangement being particularly high in energy due to the direct steric clash of the tert-butyl group with the pyridine ring. The most stable conformations are those where the rings are twisted, minimizing steric repulsion.
Beyond simple steric hindrance, the conformation of this compound also influences its electronic properties and, consequently, its reactivity. Stereoelectronic effects arise from the spatial arrangement of orbitals. In this molecule, the orientation of the lone pairs on the ether oxygen atom relative to the π-systems of the pyridine and phenyl rings is of particular importance.
In a preferred skewed conformation, one of the oxygen lone pairs can align with the π-system of one of the aromatic rings, leading to a stabilizing n → π* interaction. This donation of electron density from the oxygen into the aromatic ring can affect the electron distribution and reactivity of the ring. For instance, such an interaction with the pyridine ring would increase its electron density, potentially influencing its susceptibility to electrophilic or nucleophilic attack.
The specific "twist" angle adopted by the molecule will determine the extent of this orbital overlap. Computational models, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions. The energy of these stereoelectronic interactions, while smaller than the steric effects of the tert-butyl group, can play a crucial role in fine-tuning the reactivity and selectivity of the molecule in chemical reactions. For example, the accessibility of the nitrogen atom's lone pair on the pyridine ring for protonation or coordination to a metal center will be modulated by the conformational constraints imposed by the tert-butylphenoxy group.
Derivatization and Analog Synthesis of 5 Bromo 2 2 Tert Butylphenoxy Pyridine
Functionalization at the Pyridine (B92270) Core
The pyridine ring, with its bromine substituent and nitrogen heteroatom, offers two primary avenues for derivatization: substitution at the C-5 position and reactions at the nitrogen atom.
The carbon-bromine bond at the C-5 position is the most synthetically versatile site on the pyridine ring of 5-Bromo-2-(2-tert-butylphenoxy)pyridine. This site is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon- and heteroatom-based substituents. These transformations are fundamental for creating analogues with varied electronic and steric properties.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or alkyl boronic acids or esters to form new C-C bonds. This is one of the most widely used methods for creating biaryl and related structures.
Stille Coupling: The use of organostannanes (e.g., tributyltin derivatives) as coupling partners to form C-C bonds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: The coupling with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: The formation of C-N bonds by coupling with a wide range of primary or secondary amines.
Cyanation: Introduction of a nitrile group, which can serve as a precursor for amides, carboxylic acids, or tetrazoles.
The table below illustrates potential diversification strategies at the C-5 position.
Table 1: Representative Substitution Reactions at the C-5 Position
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product Moiety at C-5 |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Phenyl |
| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl, Toluene | Vinyl |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Phenylethynyl |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | Morpholinyl |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄, DMF | Cyano |
The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through oxidation or alkylation.
N-oxidation: The pyridine nitrogen can be oxidized to an N-oxide, a transformation that significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong hydrogen bond acceptor and can increase the polarity and aqueous solubility of the molecule. nih.gov This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The resulting N-oxide can also influence the reactivity of the pyridine ring, directing subsequent electrophilic substitutions to the C-4 position. nih.gov
Quaternization: The nucleophilic pyridine nitrogen can react with electrophiles, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. osti.govproquest.com This process introduces a permanent positive charge on the nitrogen atom, further increasing polarity and modifying the molecule's biological and physicochemical properties. nih.govacs.org The choice of the alkylating agent allows for the introduction of various alkyl or functionalized groups onto the nitrogen. researchgate.net
Derivatization of the Phenoxy Moiety
The 2-tert-butylphenyl group offers additional sites for modification, allowing for fine-tuning of the molecule's steric bulk, lipophilicity, and potential for new intermolecular interactions.
The 2-tert-butylphenyl ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents—the ortho, para-directing tert-butyl group and the ortho, para-directing phenoxy oxygen—will govern the position of new functional groups. Due to steric hindrance from the bulky tert-butyl group and the ether linkage, the most probable sites for substitution are the positions para to the tert-butyl group and ortho to the ether linkage, if sterically accessible. Potential transformations include nitration, halogenation, or Friedel-Crafts acylation/alkylation, which introduce handles for further synthesis.
Chirality can be introduced into the molecule to explore stereospecific interactions with biological targets. nih.gov This can be accomplished by several methods:
Asymmetric Synthesis: A functional group, such as a ketone introduced via Friedel-Crafts acylation on the phenoxy ring, could be asymmetrically reduced to a chiral alcohol.
Resolution of Racemates: If a racemic mixture is produced, enzymatic resolution, for instance through lipase-catalyzed enantioselective acetylation, can be employed to separate the enantiomers. acs.org
Coupling with Chiral Moieties: Chiral functional groups can be appended to either the pyridine or phenoxy ring. For example, a chiral amine could be coupled to the C-5 position via Buchwald-Hartwig amination, or a chiral alcohol could be used to form an ether with a hydroxylated derivative of the phenoxy ring.
Synthesis of Related Heterocyclic Scaffolds and Polycyclic Systems Utilizing this compound as a Key Building Block
This compound is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. Its pre-functionalized structure allows it to be used as a key building block in convergent synthetic strategies.
For instance, the bromine at the C-5 position can be transformed into another reactive group, such as an amino or boronic acid functionality. This new derivative can then participate in intramolecular or intermolecular cyclization reactions to form fused ring systems. An example pathway could involve a Suzuki coupling to introduce an ortho-aminophenyl group at the C-5 position, followed by an intramolecular cyclization to form a carbazole (B46965) or other nitrogen-containing polycyclic aromatic scaffold. Similarly, this building block could be used in the synthesis of complex ligands like tetrapyridophenazines by reacting it with other heterocyclic precursors. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenylboronic acid |
| Tributyl(vinyl)stannane |
| Phenylacetylene |
| Morpholine |
| Zinc cyanide |
| Sodium azide |
| Hydrogen peroxide |
| Acetic acid |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Methyl iodide |
| Carbazole |
Advanced Applications in Organic Synthesis and Materials Science Non Clinical Focus
Role as a Versatile Building Block in the Synthesis of Diverse Organic Molecules
5-Bromo-2-(2-tert-butylphenoxy)pyridine serves as a highly adaptable scaffold for constructing complex molecular architectures. The presence of a bromine atom on the electron-deficient pyridine (B92270) ring provides a reactive site for a variety of metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making it a key precursor for a wide range of organic molecules.
The bromo-group can be readily transformed through well-established palladium-catalyzed reactions, which are fundamental to modern organic synthesis. For instance, Suzuki coupling reactions enable the introduction of various aryl or vinyl groups, while Sonogashira coupling allows for the installation of alkynyl moieties. The Heck reaction can be used to append alkene functionalities. These transformations are pivotal for assembling the core structures of more elaborate compounds. The bulky 2-tert-butylphenoxy group plays a significant role by influencing the steric environment of the reaction center and modifying the solubility and electronic properties of both the starting material and the resulting products. Pyridine derivatives, in general, are recognized as important building blocks for a variety of functional molecules. The reactivity of brominated pyridines in cross-coupling reactions is a well-documented strategy for molecular elaboration.
| Reaction Type | Reagent/Catalyst | Product Class | Significance |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Biaryl compounds | Synthesis of complex aromatic systems |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Aryl-alkynes | Creation of rigid, linear structures |
| Heck Coupling | Alkene / Pd catalyst | Aryl-alkenes (Stilbenes) | Access to conjugated systems |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | N-Aryl pyridines | Formation of C-N bonds for pharmaceuticals/ligands |
| Cyanation | Cyanide source / Pd or Cu catalyst | Pyridine-carbonitriles | Precursors for heterocycles, amides, acids |
Potential in Ligand Design for Catalysis
The unique structure of this compound makes it an attractive starting point for the design of novel ligands for catalytic applications. The pyridine nitrogen atom provides a natural coordination site for transition metals, a key feature of many successful catalyst systems.
In the field of asymmetric catalysis, where the creation of a single enantiomer of a chiral molecule is desired, the ligand's structure is paramount. While this compound is not itself a chiral ligand, it serves as a valuable precursor for their synthesis. The bromo-substituent can be replaced through cross-coupling reactions to introduce chiral phosphine (B1218219), amine, or oxazoline (B21484) groups. The combination of the coordinating pyridine nitrogen and a newly introduced chiral coordinating group can form a bidentate ligand. The sterically bulky 2-tert-butylphenoxy group can play a crucial role in establishing a well-defined and rigid chiral pocket around the coordinated metal center, which is essential for inducing high levels of enantioselectivity in a catalytic reaction. The synthesis of 2-aryl pyridines is a known pathway to valuable building blocks for ligands.
For homogeneous catalysis, where the catalyst and reactants are in the same phase, ligands are used to tune the electronic and steric properties of a metal center, thereby controlling its activity and selectivity. By modifying the bromo-position of this compound, a diverse library of monodentate or bidentate ligands can be synthesized. The bulky substituent can enhance catalyst stability and influence product selectivity.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. The reactive bromo-group on the pyridine ring provides a convenient handle for immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin. This would anchor a potential catalytic site to a solid phase, creating a recoverable and reusable catalyst system. Pyridine-containing compounds are listed as relevant to the field of catalysts and ligands, highlighting the importance of this structural motif.
Application in Polymer Chemistry and Functional Materials
The distinct combination of a reactive site and a bulky, stable substituent makes this compound a candidate for incorporation into advanced functional materials. Its use is noted in material science, including polymer science and optoelectronics.
High-performance polymers are sought after for applications demanding exceptional thermal stability, chemical resistance, and mechanical strength. Poly(arylene ether)s are a class of such polymers, and pyridine-containing analogues have been explored for their enhanced properties. For example, perfluoropyridine is used as a monomer to synthesize fluorinated poly(ether pyridine)s with high thermal stability for the aerospace industry.
Analogously, this compound can be envisioned as a monomer in step-growth polymerization reactions. Through metal-catalyzed polymerizations, such as Suzuki polycondensation, the bromo-functionality can be used to form new carbon-carbon bonds, incorporating the pyridine-ether unit into a long polymer chain. The resulting polymer would be a type of poly(arylene ether) containing pyridine rings in its backbone. The presence of the large, non-planar 2-tert-butylphenoxy side group would likely disrupt polymer chain packing, leading to amorphous materials with good solubility in organic solvents and potentially high glass transition temperatures (Tg).
| Property | Contribution from Monomer Structure |
| Thermal Stability | The aromatic pyridine and phenoxy groups in the backbone. |
| Solubility | The bulky, non-polar tert-butyl group enhances solubility in common solvents. |
| Processability | Improved solubility facilitates casting films and creating fibers. |
| Glass Transition Temp (Tg) | The rigid aromatic backbone and bulky side group can lead to a high Tg. |
The compound is identified as relevant for the creation of OLED and optoelectronic materials. One significant application is its potential use as a precursor for synthesizing highly substituted phthalocyanine (B1677752) derivatives. Phthalocyanines are large, planar macrocycles with exceptional thermal stability and unique electronic properties, making them suitable for use as dyes, sensors, and active components in organic light-emitting diodes (OLEDs) and photovoltaic cells.
A major challenge in working with phthalocyanines is their tendency to aggregate due to strong π-π stacking, which often quenches their fluorescence and drastically reduces their solubility, hindering device fabrication. Introducing bulky peripheral substituents is a key strategy to overcome this. The synthesis of a phthalocyanine from this compound would first involve the conversion of the bromo-group to a cyano-group, yielding a substituted phthalonitrile (B49051) precursor. The
Future Research Directions and Unexplored Avenues for 5 Bromo 2 2 Tert Butylphenoxy Pyridine
Development of Novel and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, emphasizing the need for processes that are efficient, safe, and environmentally benign. ijarsct.co.inrsc.orgnih.gov A key metric in this paradigm is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Future research into the synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine should prioritize these principles.
Traditional synthetic approaches to analogous aryl ethers often rely on methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr), which can suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric amounts of copper catalysts, and the generation of significant waste. For instance, a hypothetical SNAr reaction between 2,5-dibromopyridine (B19318) and 2-tert-butylphenol (B146161) would inherently have a lower atom economy due to the loss of a bromine atom and the base used for deprotonation.
Future efforts should focus on developing catalytic, high-atom-economy routes. This could involve palladium- or copper-catalyzed C-O cross-coupling reactions that operate under milder conditions with lower catalyst loadings. Another promising avenue is the development of a one-pot, multi-component synthesis that constructs the core structure from simpler, readily available starting materials, significantly reducing waste and purification steps. nih.govnih.gov
| Parameter | Traditional SNAr Route | Proposed Sustainable Catalytic Route |
|---|---|---|
| Reactants | 2,5-Dibromopyridine, 2-tert-Butylphenol, Strong Base (e.g., NaH) | 5-Bromopyridin-2-ol, (2-tert-butylphenyl)boronic acid, Catalyst |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | Greener solvents (e.g., Ethanol (B145695), Water, Cyrene) acs.org |
| Temperature | High (>100 °C) | Lower (Room Temp. to 80 °C) |
| Atom Economy | ~60-70% (Hypothetical) | >85% (Hypothetical) |
| Waste Products | Stoichiometric salt waste (e.g., NaBr), residual solvent | Catalytic waste, boronic acid byproducts |
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Beyond optimizing traditional methods, future research should venture into unconventional synthetic strategies to enhance efficiency and selectivity. These modern techniques offer pathways that are often inaccessible through conventional thermal methods and can lead to improved sustainability profiles. organic-chemistry.org
Mechanochemistry : This solvent-free approach uses mechanical force (e.g., ball milling) to induce chemical reactions. nih.govresearchgate.net A mechanochemical synthesis of this compound could drastically reduce solvent waste and potentially enable reactions between solid-state reactants at ambient temperature, offering a significant green advantage. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging bonds under exceptionally mild conditions. nih.govresearchgate.net A potential pathway could involve the photocatalytic coupling of a suitable pyridine (B92270) precursor with 2-tert-butylphenol, using an organic dye or an iridium/ruthenium complex as the photocatalyst. This method could offer unique selectivity and functional group tolerance. researchgate.netacs.org
Flow Chemistry : Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for highly exothermic reactions, and easier scalability compared to batch processing.
| Methodology | Potential Catalyst/Conditions | Anticipated Advantages |
|---|---|---|
| Mechanochemistry | High-speed ball milling, metal or ionic liquid catalyst | Solvent-free, reduced energy consumption, potentially faster reaction times. nih.gov |
| Photoredox Catalysis | Organic dye or Iridium complex, blue LED irradiation | Mild room-temperature conditions, high functional group tolerance. nih.gov |
| Flow Chemistry | Packed-bed reactor with a heterogeneous catalyst | Enhanced safety, rapid optimization, seamless scalability. |
Advanced Material Science Applications
The unique combination of functional groups in this compound makes it an attractive candidate for applications in material science. The pyridine moiety is a well-known component in ligands and photoactive materials, while the bromine atom provides a handle for further functionalization or for directing intermolecular interactions through halogen bonding. nih.gov
Smart Materials : The electronic properties of the pyridine ring, modulated by the phenoxy and bromo substituents, could be harnessed in the design of "smart" materials. For example, by incorporating this unit into a larger conjugated polymer, it could contribute to materials with chromic properties (photochromic, thermochromic, or electrochromic). Its potential as a component in organic light-emitting diodes (OLEDs) or as a sensitive layer in chemical sensors warrants investigation.
Supramolecular Assemblies : Non-covalent interactions are powerful tools for constructing complex, ordered architectures from molecular building blocks. rsc.org The aromatic rings in this compound can engage in π-π stacking, while the nitrogen atom can act as a hydrogen bond acceptor. arxiv.orgresearchgate.net Crucially, the bromine atom can serve as a halogen bond donor, enabling the programmed self-assembly of the molecule into one-, two-, or three-dimensional networks with potentially interesting optical or electronic properties. nih.gov The bulky tert-butyl group would play a critical role in controlling the solid-state packing and solubility of these materials.
| Application Area | Key Structural Feature | Hypothesized Property/Function |
|---|---|---|
| Organic Electronics | Pyridine ring, conjugated system | Charge transport, electroluminescence (in OLEDs). nih.gov |
| Chemical Sensors | Pyridine nitrogen (Lewis basicity) | Coordination with metal ions or acidic analytes, causing a detectable optical or electronic response. |
| Crystal Engineering | Bromine atom, aromatic rings | Directional halogen bonding and π-stacking for predictable crystal packing. nih.gov |
| Photochromic Materials | Overall molecular scaffold | Reversible structural change upon irradiation when incorporated into a larger system. |
In-depth Theoretical Investigations for Enhanced Predictive Capabilities
Computational chemistry provides an indispensable toolkit for modern chemical research, offering deep insights into molecular structure, stability, and reactivity. nih.govresearchgate.net The application of theoretical methods, particularly Density Functional Theory (DFT), to this compound could significantly accelerate its development by providing predictive power to guide experimental work. ias.ac.in
Synthetic and Mechanistic Studies : DFT calculations can be employed to map out the potential energy surfaces of proposed synthetic reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most viable reaction pathways, understand the role of catalysts, and rationalize observed selectivity. This can save considerable experimental effort by identifying promising reaction conditions before they are attempted in the lab. acs.org
Electronic and Optical Properties : Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra of the molecule. This is crucial for assessing its potential in applications like OLEDs or as a photosensitizer. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its charge-transport capabilities and electrochemical behavior. ias.ac.in
Supramolecular Interactions : Advanced computational models can simulate the non-covalent interactions that govern self-assembly. By calculating the strength and directionality of halogen bonds, π-stacking, and hydrogen bonds, it may be possible to predict the crystal structure and morphology of materials derived from this molecule, guiding the design of functional supramolecular systems. mdpi.com
| Computational Method | Target of Investigation | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, activation barriers, catalytic cycle intermediates. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra | Prediction of UV-Vis absorption/emission wavelengths, assessment for optical applications. |
| Molecular Dynamics (MD) | Conformational Analysis & Solvation | Preferred molecular shape, interaction with solvents, dynamics of self-assembly. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Characterization and strength of halogen bonds, hydrogen bonds, and π-π stacking. |
Q & A
Q. Table 1: Synthesis Conditions Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF, 24h | 72 | 97 | |
| Alkylation (K₂CO₃/DMF) | 2-tert-butylphenol, 80°C | 65 | 95 |
Advanced: How does the tert-butylphenoxy group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Answer:
The bulky tert-butyl group induces steric hindrance, slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, its electron-donating nature via the phenoxy group increases electron density at the pyridine ring, enhancing reactivity toward electrophilic substitution.
- DFT Calculations : Predict reduced orbital overlap at the bromine site due to steric effects, requiring higher catalyst loading (5 mol% Pd) for Suzuki reactions .
- Experimental Validation : Lower yields (40-50%) in biaryl formation vs. non-bulky analogs (70-85%) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
Q. Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine C-H (position 3) | 8.21 | d (J=5.1 Hz) |
| tert-butyl (C(CH₃)₃) | 1.31 | s |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from assay conditions or impurity profiles.
- Reproducibility Checklist :
Basic: What strategies improve the aqueous solubility of this compound for in vitro studies?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
- pH Adjustment : Protonation of the pyridine nitrogen at pH <4 enhances solubility (solubility: 2.1 mg/mL at pH 3 vs. 0.3 mg/mL at pH 7) .
Advanced: What computational tools predict the compound’s metabolic stability and potential toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME estimate high microsomal stability (t₁/₂ >60 min) but potential CYP3A4 inhibition due to the phenoxy group .
- Toxicity Profiling : Derek Nexus flags possible hepatotoxicity (structural alerts for brominated aromatics) .
Basic: How is the thermal stability of this compound assessed for material science applications?
Answer:
- TGA/DSC : Decomposition onset at ~220°C, with a melting point of 145-148°C .
- Kinetic Analysis : Arrhenius plots from isothermal TGA data determine activation energy (~120 kJ/mol) .
Advanced: What mechanistic insights explain contradictory yields in SNAr vs. Ullmann-type couplings?
Answer:
- SNAr Limitations : Requires electron-deficient aryl halides; tert-butylphenoxy’s electron donation reduces reactivity, favoring Ullmann conditions (CuI, 120°C) .
- Side Reactions : Ullmann couplings may form homocoupling byproducts, reducing yields (mitigated by ligand design, e.g., 1,10-phenanthroline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
